5-{[2-(Prop-2-en-1-yl)phenoxy]methyl}-1,3,4-thiadiazol-2-amine
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Overview
Description
5-{[2-(Prop-2-en-1-yl)phenoxy]methyl}-1,3,4-thiadiazol-2-amine is a synthetic organic compound belonging to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[2-(Prop-2-en-1-yl)phenoxy]methyl}-1,3,4-thiadiazol-2-amine typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate hydrazine derivatives with carbon disulfide or thiocarbonyl compounds under acidic or basic conditions.
Attachment of the Phenoxy Group: The phenoxy group can be introduced through nucleophilic substitution reactions, where a suitable phenol derivative reacts with a halogenated thiadiazole intermediate.
Introduction of the Allyl Group: The allyl group can be attached via alkylation reactions, using allyl halides in the presence of a base to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the thiadiazole ring or the phenoxy group, potentially leading to the formation of amines or alcohols.
Substitution: The phenoxy and allyl groups can participate in various substitution reactions, including nucleophilic and electrophilic substitutions, to form a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group may yield epoxides, while reduction of the thiadiazole ring may produce amines.
Scientific Research Applications
Chemistry
In chemistry, 5-{[2-(Prop-2-en-1-yl)phenoxy]methyl}-1,3,4-thiadiazol-2-amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Thiadiazole derivatives are known for their antimicrobial, antifungal, and anticancer properties, making this compound a candidate for further study in these areas.
Medicine
The compound’s potential medicinal applications include its use as a lead compound for the development of new drugs. Its structure can be modified to enhance its biological activity and selectivity, potentially leading to the discovery of new therapeutic agents.
Industry
In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. It may also find applications in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism by which 5-{[2-(Prop-2-en-1-yl)phenoxy]methyl}-1,3,4-thiadiazol-2-amine exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to modulate their activity. The phenoxy and allyl groups can enhance its binding affinity and specificity for these targets, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-1,3,4-thiadiazol-2-amine:
5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-amine: Contains a methoxy group instead of the allyl group, which may alter its reactivity and biological activity.
5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine:
Uniqueness
5-{[2-(Prop-2-en-1-yl)phenoxy]methyl}-1,3,4-thiadiazol-2-amine is unique due to the combination of the phenoxy and allyl groups attached to the thiadiazole ring. This unique structure imparts distinct chemical properties, such as increased reactivity and potential for forming diverse derivatives, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
5-[(2-prop-2-enylphenoxy)methyl]-1,3,4-thiadiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3OS/c1-2-5-9-6-3-4-7-10(9)16-8-11-14-15-12(13)17-11/h2-4,6-7H,1,5,8H2,(H2,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZSHFTXKYGYBFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CC=C1OCC2=NN=C(S2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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